Product packaging for o-Nitrobenzyl propionate(Cat. No.:CAS No. 132663-51-5)

o-Nitrobenzyl propionate

Cat. No.: B14273949
CAS No.: 132663-51-5
M. Wt: 209.20 g/mol
InChI Key: XNZCXBDQNBUKST-UHFFFAOYSA-N
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Description

Historical Development of o-Nitrobenzyl Photochemistry

The journey of o-nitrobenzyl photochemistry from a curious observation to a fundamental tool in science is a testament to the progressive nature of chemical research.

The story of o-nitrobenzyl photochemistry began with the early recognition of the light-sensitive nature of o-nitrobenzyl compounds. Initial studies in the early 20th century laid the groundwork, with researchers like Ciamician and Silber observing the photochemical rearrangement of o-nitrobenzaldehyde. sonar.ch However, it was the work of Barltrop and Schofield in the 1960s that specifically highlighted the potential of the o-nitrobenzyl group as a photosensitive protecting group. researchgate.netwikipedia.org They demonstrated that an ester derivative could be cleaved upon irradiation, releasing the corresponding carboxylic acid. rsc.org This seminal work opened the door to a new way of thinking about protecting group chemistry.

Following their initial discovery, the 1970s saw a rapid expansion in the application of o-nitrobenzyl esters as general-purpose PPGs. wikipedia.org Researchers began to appreciate their utility in complex syntheses and biological studies. cdnsciencepub.comnih.gov A significant milestone was the application of o-nitrobenzyl esters in peptide synthesis, where the ability to deprotect amino acids with light offered a mild and orthogonal strategy to traditional acid or base-labile protecting groups. rsc.org This evolution was further propelled by the development of derivatives with improved photochemical properties, such as enhanced quantum yields and red-shifted absorption maxima, broadening their applicability in diverse chemical and biological systems. cdnsciencepub.com The versatility of the o-nitrobenzyl scaffold allows for the protection of a wide array of functional groups, including not only carboxylic acids but also phosphates, carbamates, and alcohols. researchgate.net

Fundamental Principles of Photo-Responsiveness in Organic Systems

The ability of o-nitrobenzyl esters to respond to light is rooted in fundamental photochemical principles that govern how molecules interact with electromagnetic radiation.

The photochemical cleavage of o-nitrobenzyl esters is a well-studied process that proceeds through a distinct intramolecular mechanism. researchgate.net Upon absorption of ultraviolet (UV) light, typically in the range of 300-365 nm, the o-nitrobenzyl chromophore is promoted to an electronically excited state. This excited state initiates an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This step is a key feature of the Norrish Type II reaction. researchgate.net

The efficiency of this bond cleavage is influenced by several factors, including the substitution pattern on the aromatic ring and at the benzylic position. For instance, the presence of a methyl group at the benzylic position, as in α-methyl-2-nitrobenzyl esters, can significantly increase the quantum yield of photolysis compared to the unsubstituted analogue. mdpi.comnih.gov

The use of light to control chemical reactions offers several distinct advantages, making photolabile protecting groups invaluable tools in modern research. rsc.org One of the most significant benefits is the high degree of spatiotemporal control. researchgate.net Light can be precisely directed to a specific location and applied at a specific time, allowing for the targeted release of a substance in a complex system, such as a living cell or a microfabricated device. nih.gov

Furthermore, photochemical deprotection is a "traceless" process, meaning that no additional chemical reagents are required to initiate the cleavage, which can be crucial for sensitive biological systems where the introduction of other chemicals could cause unwanted side effects. wikipedia.org This non-invasive nature is particularly advantageous in fields like neurobiology and cell signaling, where the controlled release of bioactive molecules can be used to study dynamic processes with minimal perturbation to the system. upenn.edu The ability to trigger reactions on demand with an external light source has revolutionized the study of complex biological pathways and has enabled the development of sophisticated light-responsive materials. nih.gov

Position of o-Nitrobenzyl Propionate (B1217596) within the Broader o-Nitrobenzyl Ester Family

o-Nitrobenzyl propionate is a specific ester derived from o-nitrobenzyl alcohol and propionic acid. As a member of the o-nitrobenzyl ester family, it shares the fundamental photochemical properties of its relatives, undergoing cleavage upon UV irradiation to release propionic acid and o-nitrosobenzaldehyde.

Its specific properties are influenced by the propionate leaving group. The nature of the leaving group can affect the quantum yield of the photorelease reaction. researchgate.netrsc.org While comprehensive comparative data for a wide range of simple alkyl esters is not always readily available, studies on various o-nitrobenzyl derivatives have shown that the efficiency of cleavage can be correlated with the stability of the radical formed on the benzylic carbon after hydrogen abstraction. researchgate.netrsc.org

The primary application of this compound lies in its use as a photolabile protecting group for propionic acid. This allows for the controlled release of propionate in various contexts, from organic synthesis to the study of biological systems where propionate may act as a signaling molecule or metabolic substrate. For instance, its incorporation into polymers can create photodegradable materials where the cleavage of the ester linkage leads to changes in the material's properties. mdpi.com

Below is a table summarizing the key properties of this compound and a comparison with a closely related and well-studied analogue, o-nitrobenzyl acetate, to highlight the subtle differences within the ester family.

PropertyThis compoundo-Nitrobenzyl Acetate
Chemical Formula C₁₀H₁₁NO₄C₉H₉NO₄
Molecular Weight 209.20 g/mol 195.17 g/mol
Protected Acid Propionic AcidAcetic Acid
Typical Photolysis Wavelength 300–365 nm ~260-350 nm
Primary Photoproducts Propionic Acid, o-Nitrosobenzaldehyde Acetic Acid, o-Nitrosobenzaldehyde

The study of this compound and its analogues continues to be an active area of research, with ongoing efforts to fine-tune their photochemical properties for specific applications, such as improving their two-photon absorption cross-sections for use in deep-tissue biological imaging and therapy. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B14273949 o-Nitrobenzyl propionate CAS No. 132663-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132663-51-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2-nitrophenyl)methyl propanoate

InChI

InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

XNZCXBDQNBUKST-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Photochemical Reaction Mechanisms of O Nitrobenzyl Propionate

Elucidation of the Photorelease Mechanism of o-Nitrobenzyl Esters

The mechanism of photorelease for o-nitrobenzyl esters has been extensively studied and is understood to proceed through several key transient species. researchgate.netnih.gov The process is initiated by photoexcitation, leading to a cascade of intramolecular events.

Intramolecular Hydrogen Abstraction by the Nitro Group

The primary photochemical event upon UV irradiation is the excitation of the o-nitrobenzyl chromophore. mdpi.com This excited state, which can be either a singlet or a triplet state, then undergoes a rapid intramolecular hydrogen abstraction. cdnsciencepub.comacs.orgnih.gov An oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. mdpi.com This hydrogen transfer is a critical step, and its efficiency can be influenced by the geometry and distance between the nitro group and the benzylic hydrogen. cdnsciencepub.com Studies on rigid model systems have shown that the rate of this reaction decreases significantly as the distance for the hydrogen transfer increases. cdnsciencepub.com

Cyclization to 1,3-Dihydrobenz[c]isoxazol-1-ol Derivative

Following its formation, the aci-nitro intermediate undergoes a molecular rearrangement. mdpi.com This involves a cyclization reaction to form a five-membered heterocyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. mdpi.comresearchgate.netrsc.orgresearchgate.net This cyclic intermediate is formed from the neutral form of the aci-nitro tautomer. researchgate.netmuni.cz This step represents a significant structural reorganization of the molecule, paving the way for the subsequent release of the leaving group. mdpi.com

Hydrolysis and Release of Propionic Acid (Leaving Group)

The 1,3-dihydrobenz[c]isoxazol-1-ol derivative is unstable and subsequently cleaves to release the leaving group, which in this case is propionic acid. mdpi.com This release is often facilitated by hydrolysis. The nature of the leaving group can significantly impact the quantum yield of the photorelease process. researchgate.netrsc.org Generally, leaving groups that can stabilize a radical at the benzylic position tend to be released more efficiently. researchgate.netrsc.org

Formation of o-Nitrosobenzaldehyde Byproduct and Secondary Photoreactions

The cleavage of the cyclic intermediate not only releases propionic acid but also results in the formation of an o-nitrosobenzaldehyde byproduct. mdpi.comresearchgate.net This nitroso compound is itself photochemically active and can undergo secondary photoreactions, such as dimerization to form azobenzene (B91143) derivatives. mdpi.comnih.gov The formation of this byproduct is a characteristic feature of the photolysis of o-nitrobenzyl compounds. The reactivity of the o-nitrosobenzaldehyde can sometimes lead to subsequent reactions with other molecules in the system. researchgate.net

Kinetic and Spectroscopic Studies of the Photolysis

The kinetics and spectroscopy of the photolysis of o-nitrobenzyl esters have been investigated using various techniques to understand the reaction mechanism and the factors influencing its efficiency.

Time-resolved UV-vis spectroscopy has been instrumental in detecting and characterizing the transient intermediates, particularly the aci-nitro form with its distinct absorption around 400 nm. researchgate.netmdpi.com The decay kinetics of these intermediates provide insights into the rate-limiting steps of the photorelease process. researchgate.net For instance, the decay of the aci-nitro intermediate has been shown to follow biexponential kinetics in some cases, which is attributed to the presence of stereoisomers. researchgate.net

The quantum yield of photolysis, which is a measure of the efficiency of the photoreaction, is a critical parameter. researchgate.netrsc.org It is influenced by various factors, including the substituents on the nitrobenzyl chromophore and the nature of the leaving group. mdpi.comrsc.org For example, introducing an α-methyl group at the benzylic position can increase the quantum yield of photolysis approximately fivefold compared to the unsubstituted counterpart. mdpi.comnih.gov The quantum yields for the photorelease of different leaving groups from o-nitroveratryl protecting groups have been shown to correlate with the radical stabilization energies of the leaving groups. researchgate.netrsc.org

Isotope effects have also been studied, revealing a strong kinetic isotope effect at the benzylic center upon substitution of hydrogen with deuterium. nih.gov This observation has important mechanistic implications and offers a way to tune the quantum yield and reaction rates without altering the chemical structure through substitution. nih.gov

Below is a table summarizing key kinetic and spectroscopic data for related o-nitrobenzyl compounds.

Compound/SystemTechniqueObservationFinding
o-Nitrobenzyl estersUV-Vis SpectroscopyFormation of aci-nitro tautomersIntermediate with absorption at 300–365 nm. mdpi.com
α-methyl-2-nitrobenzyl ester (MNBE)Quantum Yield MeasurementHigher photolysis quantum yield~5 times higher than unsubstituted NBE. mdpi.comnih.gov
o-Nitroveratryl protecting groupQuantum Yield MeasurementVaries with leaving groupCorrelates with radical stabilization energy. researchgate.netrsc.org
o-Nitrobenzyl alcohol derivativesIsotope Effect StudiesStrong kinetic isotope effect (KIE up to 8.3)Allows tuning of reaction rates. nih.gov
2-Nitrobenzyl alkyl and aryl estersTime-resolved UV-Vis SpectroscopyTriplet state as major transient in substituted derivativesAci-nitro intermediates also observed. researchgate.net
o-Nitrobenzyl compoundsPicosecond Flash Absorption SpectroscopyDetection of excited triplet statesLifetimes of 410 ps and 770 ps for different models. cdnsciencepub.com

Time-Resolved Spectroscopy for Intermediate Detection (e.g., Picosecond Flash Absorption Spectroscopy)

Time-resolved spectroscopy is a critical tool for observing the transient species that are fundamental to the photolysis mechanism of o-nitrobenzyl compounds. cardiff.ac.uk Techniques like picosecond flash photolysis allow for the initiation of the photoreaction with a brief, intense light pulse and subsequent monitoring of the reaction course via absorption spectroscopy. nih.gov

Studies on o-nitrobenzyl ethers, which serve as close models for o-nitrobenzyl propionate (B1217596), have utilized picosecond flash absorption spectroscopy to identify key intermediates. cdnsciencepub.com Upon photoexcitation, two primary transient species are often observed: the excited triplet state of the o-nitrobenzyl group and a longer-lived o-quinonoid aci-nitro intermediate. scienceopen.comcdnsciencepub.comresearchgate.net

For example, in studies of reactive o-nitrobenzylic compounds, a major absorption band between 425-450 nm appears immediately after the laser pulse, which is attributed to the overlapping spectra of the o-quinonoid intermediate and the excited triplet state. cdnsciencepub.com A weaker absorption band, exclusively due to the triplet state, can be observed in the 600-650 nm region. cdnsciencepub.com The o-quinonoid intermediate is formed from the excited singlet state through intramolecular hydrogen abstraction at a rate that can be much faster than the decay of the triplet state. researchgate.net In less reactive systems, transients assigned to the excited triplet states have been detected with lifetimes in the hundreds of picoseconds; for instance, lifetimes of 410 ps and 770 ps have been recorded for specific constrained o-nitrobenzyl systems. cdnsciencepub.com The ability to detect these fleeting intermediates provides direct evidence for the proposed mechanistic steps, confirming the intramolecular hydrogen transfer and the formation of the aci-nitro species as central events in the photocleavage process. scienceopen.comcdnsciencepub.com

Table 1: Transient Intermediates in o-Nitrobenzyl Systems Detected by Time-Resolved Spectroscopy

Intermediate Typical Absorption Maxima (nm) Typical Lifetime Spectroscopic Technique Reference
Excited Triplet State 600 - 650 410 - 770 ps Picosecond Flash Absorption Spectroscopy cdnsciencepub.com

Monitoring of Photorelease via Spectrophotometry (e.g., UV-Vis Absorption Changes)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method to monitor the progress of the photorelease reaction of o-nitrobenzyl esters in real-time. The technique tracks the changes in the electronic absorption spectrum of the solution as the starting material is consumed and photoproducts are generated.

The photolysis of o-nitrobenzyl propionate leads to a distinct change in the UV-Vis spectrum. The parent compound typically has a strong absorption band in the UV region. mdpi.com Upon irradiation, the intensity of this band decreases, while new absorption features corresponding to the photoproducts, primarily o-nitrosobenzaldehyde, appear. mdpi.comrsc.org For instance, in a study of a related o-nitrobenzyl derivative, irradiation at 254 nm caused the initial absorption peaks at approximately 220 nm and 300 nm to shift and increase over time. After 60 minutes of irradiation, new absorption bands at 230 nm and 307 nm were observed, corresponding to the π→π* transition of the benzyl (B1604629) groups and the n→π* transition of the generated nitroso and aldehyde groups, respectively. mdpi.com

This method is frequently employed to determine reaction kinetics and efficiency. By monitoring the absorbance change at a specific wavelength over time, one can quantify the rate of disappearance of the starting material or the rate of appearance of a product. upenn.edu For example, the photolysis of various o-nitrobenzyl esters irradiated at 365 nm shows a clear decrease in the peak intensity of the starting material in HPLC chromatograms, which is correlated with UV detection, while the peak intensities of the resulting o-nitroso photoproduct and the released acid increase. upenn.edu

Table 2: Representative UV-Vis Spectral Changes During Photolysis of o-Nitrobenzyl Derivatives

Compound Type Irradiation Wavelength (nm) Observation Reference
o-Nitrobenzyl Derivative 254 Decrease of initial absorbance; appearance of new bands at 230 nm and 307 nm (o-nitrosobenzaldehyde). mdpi.com
o-Nitrobenzyl Ether 365 Disappearance of starting material absorption and appearance of product absorption. rsc.org
o-Nitrobenzyl Ester 365 Decrease in reactant peak intensity and increase in product peak intensity (o-nitrosoacetophenone). upenn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive technique for studying the photochemical transformation of this compound. whiterose.ac.uk It provides detailed structural information that allows for the unambiguous identification of photoproducts and quantitative monitoring of the reaction's progress. nih.govresearchgate.net

¹H NMR is particularly useful for tracking the photolysis. The spectrum of the starting this compound shows characteristic signals for the benzylic protons (–CH₂–) and the aromatic protons of the o-nitrobenzyl group. mdpi.comnih.gov Upon UV irradiation, the integrals of these proton signals decrease, indicating the consumption of the parent compound. nih.govnih.gov Simultaneously, new signals emerge that are characteristic of the photoproducts. A prominent new peak that often appears is the aldehyde proton (–CHO) of the o-nitrosobenzaldehyde byproduct, typically found far downfield around 10.3 ppm. mdpi.com

By integrating the peak areas of specific protons belonging to the reactant and product, the conversion percentage can be accurately calculated as a function of irradiation time. mdpi.comnih.gov For example, in a study on an o-nitrobenzyl-linked conjugate, the amount of intact starting material was quantified by analyzing the integration area of the o-nitrobenzyl-associated aromatic protons. nih.gov Similarly, the photolysis of another o-nitrobenzyl derivative was monitored by observing the gradual decrease of the benzyl proton signal at 5.4 ppm and the concurrent appearance of the aldehyde proton peak at 10.3 ppm. mdpi.com Gel phase ¹³C NMR has also been used to demonstrate the cleavage of related linkers from a solid support. nih.gov

Table 3: Characteristic ¹H NMR Signal Changes During Photolysis of o-Nitrobenzyl Derivatives

Protons Monitored Initial Chemical Shift (δ, ppm) Final Chemical Shift (δ, ppm) Observation Reference
Benzylic (–CH₂–) ~5.4 - Signal intensity decreases with irradiation time. mdpi.com
Aromatic (o-nitrobenzyl) ~7.0 - 8.0 - Signal intensity decreases with irradiation time. nih.gov

Factors Influencing Photochemical Cleavage Efficiency

The efficiency of the photochemical cleavage of this compound is not constant but is influenced by a range of structural and environmental factors. The quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed, is a key measure of this efficiency. nih.gov Understanding these influencing factors is crucial for optimizing applications that rely on this photocleavage reaction.

Influence of Substituent Effects on Quantum Yield

The electronic nature of substituents on the aromatic ring of the o-nitrobenzyl group has a profound impact on the efficiency and rate of photochemical cleavage. The introduction of electron-donating groups, such as alkoxy (methoxy) groups, generally increases the reaction rate and the quantum yield. nih.govacs.org

For example, incorporating two methoxy (B1213986) groups onto the benzene (B151609) ring to create a veratryl-based linker dramatically increases the rate of cleavage compared to the unsubstituted o-nitrobenzyl linker. nih.gov This enhancement is attributed to the ability of electron-donating groups to stabilize the excited state and the intermediates formed during the photoreaction. Furthermore, these substituents often cause a bathochromic (red) shift in the UV absorption spectrum, moving the maximum absorption wavelength (λmax) to a longer, less damaging wavelength, which can be advantageous for biological applications. nih.gov

Adding a methyl group to the benzylic carbon (the α-position) can also significantly accelerate the cleavage kinetics. upenn.edunih.gov This α-methyl substitution was found to increase the cleavage rate by an additional five-fold in one study, likely by facilitating the initial hydrogen abstraction step. nih.gov

Table 4: Effect of Substituents on Photocleavage Rate of o-Nitrobenzyl Derivatives

Compound Type Substituents Relative Cleavage Rate Enhancement Reference
o-Nitrobenzyl Linker Two alkoxy groups (veratryl) Dramatic increase nih.gov
Veratryl-based Linker Additional benzylic methyl group ~5-fold increase over veratryl nih.gov

Impact of Solvent Polarity and pH on Reaction Rate

The surrounding solvent environment plays a critical role in the photolysis of this compound, affecting both the reaction pathway and its rate. The polarity of the solvent can influence the stability of the excited states and charged intermediates involved in the mechanism. Studies have compared photolytic cleavage in various solvents, including methanol, p-dioxane, and aqueous buffers, revealing different kinetic rates. nih.gov

For some nitroaromatic compounds, the presence of water is essential for the photoreaction to proceed efficiently. cdnsciencepub.com While the classic ortho-nitrobenzyl reaction pathway is known to occur in various organic solvents, the efficiency can be modulated by the solvent composition. cdnsciencepub.com For example, the rate of photolysis of an o-nitrobenzyl ester showed a linear decrease when plotted against time in various solvents, indicating solvent-dependent kinetics. upenn.edu

The pH of the medium can also significantly influence the rate of photocleavage, particularly in aqueous solutions. nih.gov In a study investigating an o-nitrobenzyl-methotrexate conjugate, the rate of linker cleavage was found to be pH-dependent. The reaction proceeded at different rates in aqueous solutions buffered at pH 5.0, 7.4, and 9.0, highlighting the role of acid-base catalysis in the reaction mechanism. nih.gov

Effect of Irradiation Wavelength and Intensity (UV vs. Visible/NIR)

The efficiency of photocleavage is directly dependent on the properties of the incident light, specifically its wavelength and intensity. The o-nitrobenzyl chromophore primarily absorbs light in the UV-A range, typically between 300 nm and 365 nm. nih.gov The reaction is most efficient when the irradiation wavelength is close to the compound's absorption maximum (λmax). nih.gov

Studies have demonstrated that the extent of decomposition varies with the irradiation wavelength. For one o-nitrobenzyl derivative, 60 minutes of irradiation at 300 nm, 365 nm, and 400 nm resulted in 43%, 27%, and 6% decomposition, respectively, showing a clear dependence on the energy of the photons. upenn.edu The intensity of the light source also dictates the rate of the reaction; a higher intensity (more photons per unit time) will lead to a faster cleavage, assuming the quantum yield remains constant.

While direct single-photon absorption in the UV range is standard, there is growing interest in using lower-energy visible or near-infrared (NIR) light to trigger cleavage. nih.gov This can be achieved through a two-photon absorption (2PA) mechanism, where the chromophore simultaneously absorbs two long-wavelength photons to reach the same excited state as that achieved by absorbing one high-energy UV photon. This approach is particularly valuable for applications in biological tissues, as NIR light offers deeper penetration and causes less photodamage. nih.gov

Two-Photon Absorption Mechanisms for Spatiotemporal Control

The precise control over the release of protected molecules in three-dimensional space and on fast timescales is a significant advantage of using light as a trigger. nih.gov Two-photon absorption (TPA) is a nonlinear optical process that provides exceptional spatiotemporal control for the cleavage of the o-nitrobenzyl group. ox.ac.uk Unlike single-photon absorption, where a molecule absorbs one photon of higher energy (typically in the UV range), TPA involves the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range). nih.gov

This mechanism offers several key advantages:

Enhanced Spatial Resolution : Because the probability of TPA is proportional to the square of the light intensity, absorption is confined to the tiny focal volume of a tightly focused laser beam. This dramatically improves spatial resolution and minimizes off-target effects, which is crucial for applications in neurophysiology and targeted drug delivery. nih.govox.ac.uk

Deeper Tissue Penetration : Near-infrared light can penetrate biological tissues more deeply and with less scattering than UV light, opening possibilities for in-vivo and deep-tissue applications. nih.gov

Reduced Phototoxicity : The use of lower-energy photons reduces the risk of damage to biological samples that can occur with high-energy UV radiation. ox.ac.uk

ParameterTypical Value RangeSignificance
Two-Photon Action Cross-Section (δu)0.01 - 0.1 GMOverall efficiency of the two-photon uncaging process. researchgate.net
Uncaging Quantum Yield (Φu)0.1% - 1%Efficiency of substrate release after photon absorption. nih.gov
Excitation WavelengthNear-Infrared (NIR)Allows for deeper tissue penetration and reduced scattering. nih.gov

Theoretical and Computational Studies of Photochemistry

Computational chemistry provides powerful tools to investigate the complex and ultrafast events that occur during the photochemical reaction of this compound. rsc.org These methods allow for the detailed exploration of reaction pathways, transition states, and the influence of molecular structure on reactivity. arxiv.orgrsc.org

Quantum chemical calculations are essential for mapping the potential energy surfaces of the photoreaction and identifying the most likely mechanistic pathways. rsc.org Methods ranging from semi-empirical approaches like Austin Model 1 (AM1) to more rigorous Density Functional Theory (DFT) and ab initio calculations are employed.

The critical hydrogen atom transfer step in the o-nitrobenzyl photoreaction is highly sensitive to the geometry and distance between the nitro group's oxygen and the benzylic hydrogen. Molecular mechanics (MM) calculations, such as those using the MMX force field, have been instrumental in correlating molecular structure with photochemical reactivity. cdnsciencepub.comresearchgate.net

Studies on rigid, structurally constrained o-nitrobenzyl systems have provided direct evidence for the relationship between geometry and reaction rates. By synthesizing molecules where the distance and angle of the C-H···O system are fixed, researchers can probe the geometric requirements for the hydrogen transfer. cdnsciencepub.com These investigations have revealed that the rate of intramolecular hydrogen abstraction decreases sharply as the distance between the nitro-oxygen and the benzylic hydrogen (O···H distance) increases. cdnsciencepub.comresearchgate.net

Structural ParameterFindingImpact on Reactivity
O···H distanceTransfer rates decrease sharply as the distance increases from 1.3 to 1.6 Å. cdnsciencepub.comLonger distances significantly slow down the critical hydrogen abstraction step.
C-H-O AngleHydrogen transfer can still proceed at up to a 53° deviation from linearity. cdnsciencepub.comThe reaction is somewhat tolerant to angular distortion, but linearity is favored.

These computational and experimental findings demonstrate that structural constraints that prevent the molecule from achieving an optimal geometry for hydrogen abstraction can dramatically reduce the quantum yield. cdnsciencepub.comresearchgate.net In some highly constrained systems where the formation of the typical ortho-quinonoid intermediate is prohibited, the reaction has been shown to proceed through a biradical pathway, providing unambiguous proof of this alternative route. cdnsciencepub.com

Applications of O Nitrobenzyl Propionate and Its Derivatives in Advanced Research

Photolabile Protecting Groups in Organic Synthesis

The capacity of the o-nitrobenzyl group to be cleaved by light has made it a valuable tool in organic synthesis, where it serves as a photolabile protecting group (PPG). scholasticahq.comwikipedia.org PPGs allow for the temporary masking of reactive functional groups, which can be unveiled at a specific stage of a synthetic sequence by irradiation, thus avoiding the need for chemical deprotection reagents that might interfere with other parts of the molecule. wikipedia.org

Transient Protection of Carboxylic Acids

o-Nitrobenzyl esters, including o-nitrobenzyl propionate (B1217596), are frequently employed for the transient protection of carboxylic acids. acs.orgscholasticahq.com The ester linkage is stable to a variety of reaction conditions, but can be cleanly cleaved by UV light to regenerate the free carboxylic acid. polito.it This strategy is particularly useful in the synthesis of complex molecules where sensitive functional groups must be preserved. scholasticahq.com The general mechanism involves the excitation of the o-nitrobenzyl group, leading to an intramolecular hydrogen abstraction and subsequent rearrangement to release the carboxylic acid and o-nitrosobenzaldehyde. polito.itrsc.org

The efficiency of this photodeprotection, often quantified by the quantum yield, can be influenced by the substitution pattern on the nitrobenzyl ring. acs.org For instance, the introduction of a second nitro group can increase the quantum yield of cleavage. wikipedia.org

Table 1: Research Findings on o-Nitrobenzyl Esters as Photolabile Protecting Groups for Carboxylic Acids

Protected Acid Deprotection Conditions Key Finding Reference
Glycine (as N-benzylglycine) 253.7 nm light First reported use of a PPG to release an amino acid. wikipedia.org
Carboxylic Acids (general) UV irradiation (300–365 nm) The o-nitrobenzyl group is cleaved to release the carboxylic acid and o-nitrosobenzaldehyde. polito.it

Orthogonality with Other Protecting Group Strategies

A significant advantage of using o-nitrobenzyl-based PPGs is their orthogonality with other common protecting group strategies. wikipedia.org Orthogonal protection allows for the selective removal of one protecting group in the presence of others by using a specific set of reaction conditions. wikipedia.org Since the photocleavage of the o-nitrobenzyl group is triggered by light, it does not interfere with protecting groups that are labile to acidic, basic, or hydrogenolysis conditions. wikipedia.org

For example, a molecule can be synthesized with a carboxylic acid protected as an o-nitrobenzyl ester, an amine protected as a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile), and a hydroxyl group protected as a tert-butyl ether (acid-labile). wikipedia.org Each of these groups can be removed independently without affecting the others, providing chemists with a powerful tool for the synthesis of multifunctional compounds. wikipedia.org The ability to use different wavelengths of light to cleave different PPGs further enhances the level of orthogonal control. acs.org

Photo-Responsive Polymer Networks and Materials

The incorporation of o-nitrobenzyl propionate and its derivatives into polymer structures has led to the development of a wide range of photo-responsive materials. nih.govmdpi.com These "smart" materials can change their physical or chemical properties in response to light, opening up applications in diverse areas such as drug delivery, tissue engineering, and microfabrication. umass.eduresearchgate.net

Photocleavable Crosslinkers in Hydrogels and Polymer Networks

o-Nitrobenzyl derivatives are widely used as photocleavable crosslinkers in the fabrication of hydrogels and other polymer networks. umass.edumdpi.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. By incorporating o-nitrobenzyl-based crosslinkers, it is possible to create hydrogels that degrade upon exposure to UV light. umass.edursc.org

This photodegradation allows for the controlled release of encapsulated cells or therapeutic agents in a spatially and temporally controlled manner. umass.edunih.gov For instance, hydrogels with o-nitrobenzyl-based crosslinkers have been investigated as scaffolds for tissue engineering, where the ability to degrade the scaffold on demand can facilitate tissue growth. umass.edu The rate of degradation can be tuned by adjusting the crosslink density and the intensity of the light. rsc.orgresearchgate.net

Table 2: Examples of Photocleavable Crosslinkers in Polymer Networks

Polymer System Crosslinker Type Application Key Finding Reference
Poly(ethylene glycol) (PEG) hydrogels o-Nitrobenzyl-based crosslinkers Tissue engineering, drug delivery Hydrogels degrade upon UV irradiation, allowing for controlled release. umass.edu
Thiol-ene networks Alkene with o-NBE chromophore Microfabrication Laser-induced photocleavage allows for direct writing of 2.5D patterns. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) gels o-Nitrobenzyl substituted bis(norbornene) Photoresponsive organogels and hydrogels Photosensitivity can be tuned by altering the crosslinker structure. rsc.orgresearchgate.net

Design of UV-Sensitive Photoresists and Photopatterning

The light-induced change in solubility of polymers containing o-nitrobenzyl esters forms the basis for their use in photoresists for photolithography. polito.itmdpi.com A photoresist is a light-sensitive material used to form a patterned coating on a surface. mdpi.com

In a typical application, a polymer film containing o-nitrobenzyl ester side chains is exposed to UV light through a mask. mdpi.com The irradiated areas undergo photocleavage, which alters the polarity and solubility of the polymer. mdpi.comacs.org If the cleavage product is more soluble in a developer solvent, a positive-tone pattern is created. Conversely, if the irradiated polymer becomes less soluble, a negative-tone pattern is formed. acs.org This technique allows for the fabrication of micro- and nanoscale patterns, which is essential for the production of microelectronics and other advanced devices. mdpi.comacs.org For example, the incorporation of o-nitrobenzyl cholate (B1235396) ester into a poly(methyl methacrylate-methacrylic acid) matrix has been shown to enable high-resolution (1 micron) photopatterning. mdpi.com

Light-Tunable Surface Modification and Functional Coatings

The ability to alter surface properties with light is another important application of this compound and its derivatives. mdpi.comnih.gov By immobilizing these compounds on a surface or incorporating them into a coating, properties such as wettability, adhesion, and bio-adhesion can be controlled with high spatial and temporal precision. mdpi.comnih.gov

For example, a surface can be functionalized with a hydrophobic polymer containing o-nitrobenzyl ester groups. nih.gov Upon UV irradiation, the cleavage of the ester generates more hydrophilic carboxylic acid groups, leading to a decrease in the water contact angle and making the surface more wettable. polito.itmdpi.com This light-induced change in surface chemistry can be used to create patterned surfaces with regions of different wettability, which has applications in microfluidics and cell patterning. mdpi.combsz-bw.de

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
o-Nitrobenzyl alcohol
Propionic acid
o-Nitrosobenzaldehyde
Glycine
N-benzylglycine
Cholate esters
Fluorenylmethyloxycarbonyl (Fmoc)
tert-Butyl ether
Poly(ethylene glycol)
Thiol
Alkene
Bis(norbornene)
Silk-hyaluronic acid
Poly(methyl methacrylate-methacrylic acid)

Controlled Polymer Degradation and Disassembly for Material Engineering

The incorporation of o-nitrobenzyl ester moieties into polymer networks enables the creation of photodegradable materials. rsc.orgrsc.org This strategy is particularly useful in material engineering for applications requiring on-demand degradation or disassembly of polymeric structures.

Researchers have successfully synthesized photodegradable polymer nanocapsules by incorporating an o-nitrobenzyl ester-based cross-linker. rsc.org These nanocapsules, with a uniform size of around 550 nm, undergo degradation upon UV irradiation due to the cleavage of the o-nitrobenzyl ester links within the shell. rsc.org This light-induced disassembly allows for the controlled release of encapsulated hydrophobic cargo molecules. rsc.org The release can be triggered as a burst by UV light, or a slower release can be achieved by altering the pH, demonstrating the potential for multi-stimuli-responsive materials. rsc.org

Furthermore, o-nitrobenzyl groups have been integrated into the backbone of linear polymers. For instance, a photodegradable nitrophenylene polymer was created using ring-opening metathesis polymerization (ROMP) of macrocyclic monomers containing an ortho-nitrobenzyl ester. rsc.org The resulting polymers could be cleaved within an hour of exposure to UVA light without the need for chemical additives. rsc.org

The efficiency of photodegradation can be influenced by the polymer's chain length. Studies on polymers with a central o-nitrobenzyl moiety have shown that photolysis leads to the creation of polymer segments of equal size. researchgate.net This precise degradation is critical for applications where controlled fragmentation is desired.

In the context of "smart" hydrogels, o-nitrobenzyl-based cross-linkers have been employed to create scaffolds for tissue engineering and drug delivery. umass.edu These hydrogels can be softened or degraded with light, allowing for the controlled release of encapsulated cells or therapeutic agents. umass.eduresearchgate.net For example, hydrogels based on starPEG macromers with photocleavable nitrobenzyl triazole groups can be depolymerized upon light irradiation to release cells on demand. researchgate.net

A summary of research findings on controlled polymer degradation is presented in the table below.

Polymer SystemTriggerOutcomeReference
Photodegradable polymer nanocapsules with o-nitrobenzyl ester cross-linkerUV lightDisassembly and burst release of hydrophobic cargo rsc.org
Nitrophenylene polymer with backbone o-nitrobenzyl esterUVA lightPolymer chain cleavage rsc.org
Polymers with a central o-nitrobenzyl moietyUV lightFormation of equally sized polymer segments researchgate.net
Hydrogels with o-nitrobenzyl-based cross-linkersLightSoftening, degradation, and release of encapsulated cells umass.eduresearchgate.netresearchgate.net

Applications in Advanced Fabrication Techniques (e.g., 3D Printing)

The photosensitive nature of o-nitrobenzyl derivatives has been harnessed in advanced fabrication techniques like 3D printing to create complex and functional microstructures. mdpi.comresearchgate.net These compounds act as photolabile links, enabling the selective removal or modification of material in a spatially controlled manner.

One innovative approach involves the creation of a photoresist composed of a difunctional acrylate (B77674) cross-linker containing a photolabile o-nitrobenzyl ether moiety. researchgate.net This system allows for the additive fabrication of 3D microstructures using a specific wavelength of light (e.g., 900 nm) for polymerization. Subsequently, a different wavelength (e.g., 700 nm) can be used to selectively cleave the o-nitrobenzyl group, enabling the precise removal of the printed resist. researchgate.net This dual-wavelength strategy provides a high degree of control over the fabrication process.

Direct laser writing has also been employed to create micro-scale patterns in thiol-ene networks containing o-nitrobenzyl esters. researchgate.net The network is first cured using visible light, which does not affect the o-nitrobenzyl groups. researchgate.net Then, a UV laser (e.g., 375 nm) is used to selectively cleave the o-nitrobenzyl links, allowing for the creation of intricate 2.5D patterns. researchgate.net

These techniques are foundational for 4D printing strategies, where the fourth dimension is time, and the material's properties can be changed on demand after fabrication. mdpi.com The ability to alter the chemical and physical properties of a material with light opens up possibilities for creating dynamic and responsive systems.

Fabrication TechniqueMaterial SystemWavelength 1 (Action)Wavelength 2 (Action)ApplicationReference
3D Microstructure FabricationDifunctional acrylate cross-linker with o-nitrobenzyl ether900 nm (Polymerization)700 nm (Cleavage)Spatially controlled removal of photoresist researchgate.net
Direct Laser WritingThiol-ene network with o-nitrobenzyl esterVisible light (Curing)375 nm (Cleavage)Inscription of µ-scale 2.5D patterns researchgate.net

Bioconjugation and Light-Controlled Release of Biomolecules

The ability to control the activity of biomolecules with light has revolutionized biological research. o-Nitrobenzyl derivatives serve as "caging" groups, temporarily inactivating biomolecules until a light trigger restores their function. nih.govwiley-vch.de This approach provides unparalleled spatiotemporal control over biological processes. nih.govacs.orgrice.edu

Caging Strategies for Peptides and Nucleic Acids

o-Nitrobenzyl groups have been widely used to cage peptides and nucleic acids, thereby controlling their biological activity. nih.govnih.govacs.orgrice.eduacs.org

In peptide caging, an o-nitrobenzyl moiety can be attached to the amide backbone, altering the peptide's conformation and rendering it inactive. nih.gov This strategy has been applied to a variety of peptides, including protease sensors, protein kinase substrates, and cell adhesion peptides. nih.gov Another approach involves modifying specific amino acid side chains. For instance, the earliest report of a photocaged peptide involved attaching an o-nitrobenzyl group to L-leucyl-L-leucine methyl ester. encyclopedia.pub

For nucleic acids, o-nitrobenzyl groups can be used as photolabile protecting groups for nucleobases. acs.org By blocking the hydrogen bonding sites on a nucleobase, the formation of Watson-Crick base pairs is prevented, effectively "caging" the DNA or RNA strand. acs.org Upon photocleavage of the protecting group, the ability to hybridize with a complementary strand is restored. acs.org This has been demonstrated with the use of 6-nitroveratryloxycarbonyl (NVOC) and 2,2'-bis(2-nitrophenyl)ethoxycarbonyl (diNPEOC) groups to protect nucleobases during the solid-phase synthesis of base-sensitive oligonucleotides. acs.org

Photo-Controlled Protein Immobilization and Release

Photocleavable linkers based on o-nitrobenzyl chemistry are instrumental in the controlled immobilization and subsequent release of proteins from surfaces and within biomaterials. nih.govnih.govnih.govacs.orgcsic.es This technology is crucial for developing "smart" biomaterials for applications in diagnostics, drug delivery, and regenerative medicine. nih.govacs.org

One strategy involves tethering proteins to a hydrogel biomaterial through a photocleavable linker. nih.govacs.org Exposure to light cleaves the linker, releasing the protein in a dose-dependent manner. nih.govacs.org This allows for the spatiotemporal patterning of protein release, which can be used to direct cell behavior, such as promoting anisotropic cellular proliferation in 3D cultures. nih.govnih.govacs.org While o-nitrobenzyl esters have been commonly used for this purpose due to their efficient photoscission, they often require UV light, which can be damaging to cells. nih.gov

Spatiotemporal Control of Biological Processes in Model Systems

The precise control afforded by photocleavable o-nitrobenzyl groups allows researchers to investigate dynamic biological processes with high resolution. nih.govacs.orgrice.edubiosyn.com By releasing biologically active molecules at specific times and locations, scientists can dissect complex cellular signaling pathways. nih.govrice.edu

For example, "caged" ATP, where the terminal phosphate (B84403) is blocked by a photolabile group, can be introduced into a system in an inactive form. biosyn.com A flash of UV light rapidly releases free ATP, allowing researchers to study processes like muscle contraction on a millisecond timescale. wiley-vch.de

This technology has also been applied to the study of gene expression. nih.gov By caging small molecule inducers of gene expression or antisense oligonucleotides, gene activity can be switched on or off with light, providing a powerful tool for studying gene function and networks. nih.gov More recently, light-activated molecular machines have been used to trigger intercellular calcium wave signals, demonstrating a new strategy for controlling cellular activity. rice.edu

Development of Optochemical Tools for Research Probes

o-Nitrobenzyl derivatives are fundamental to the creation of optochemical tools, particularly photoactivatable fluorescent probes, that enable the study of biological systems with minimal interference. nih.govrice.edu

A notable example is the development of "PhotoFlippers," which are fluorescent membrane tension probes containing a photocleavable o-nitrobenzyl linker. nih.govnih.govwiley.com These probes can be targeted to specific cellular membranes. nih.govnih.govwiley.com Upon irradiation, the original, small-molecule fluorescent probe is released, allowing for the imaging of membrane order and tension in specific locations like the inner leaflet of the plasma membrane or the nuclear envelope. nih.govnih.govwiley.com This approach provides spatiotemporal control and avoids potential artifacts from the targeting motifs. nih.govwiley.com The o-nitrobenzyl group was specifically chosen to minimize spectral overlap with the fluorescent probe. nih.govwiley.com

These optochemical tools represent a significant advancement in our ability to visualize and manipulate biological processes in living cells with high precision. nih.govnih.govwiley.com

Biomolecule ClassCaging/Linker StrategyApplicationReference
Peptideso-Nitrobenzyl on amide backbone or side chainsControl of protease and kinase activity, cell adhesion nih.govencyclopedia.pub
Nucleic AcidsNVOC, diNPEOC on nucleobasesControl of hybridization, synthesis of sensitive oligonucleotides acs.orgacs.org
ProteinsPhotocleavable protein (PhoCl), o-nitrobenzyl estersSpatiotemporal release from hydrogels, directing cell growth nih.govnih.govacs.org
Small Molecules (ATP)Caged terminal phosphateStudying muscle contraction, rapid signaling events wiley-vch.debiosyn.com
Fluorescent Probeso-Nitrobenzyl linker in "PhotoFlippers"Spatiotemporal imaging of membrane tension nih.govnih.govwiley.com

Analytical and Characterization Methodologies for O Nitrobenzyl Propionate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone for verifying the molecular structure of o-nitrobenzyl propionate (B1217596). Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the compound's functional groups and the precise arrangement of its atoms.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the o-nitrobenzyl propionate molecule. The IR spectrum provides a distinct "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The most prominent features in the IR spectrum of this compound include:

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is observed in the region of 1745-1730 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ester.

Nitro (NO₂) Group Stretches: Two distinct, strong absorption bands confirm the presence of the nitro group. The asymmetric stretch typically appears around 1530-1520 cm⁻¹, while the symmetric stretch is found near 1350-1340 cm⁻¹.

Ester C-O Stretches: Strong absorptions corresponding to the C-O single bond stretches of the ester linkage are visible in the 1250-1150 cm⁻¹ region.

Aromatic C=C Stretches: Multiple medium-to-weak bands in the 1610-1450 cm⁻¹ range indicate the presence of the benzene (B151609) ring.

C-H Stretches: The spectrum shows absorptions for aromatic C-H bonds just above 3000 cm⁻¹ and for aliphatic C-H bonds (from the propionate and benzylic methylene (B1212753) groups) just below 3000 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3100-3050C-H StretchAromatic (Ar-H)Medium
~2980-2880C-H StretchAliphatic (CH₃, CH₂)Medium
~1740C=O StretchEsterStrong, Sharp
~1525N=O Asymmetric StretchNitro (NO₂)Strong
~1345N=O Symmetric StretchNitro (NO₂)Strong
~1200C-O StretchEster (O=C-O)Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used, with 2D NMR techniques providing definitive proof of connectivity.

¹H NMR: The proton NMR spectrum clearly resolves all unique protons in the molecule. The propionate moiety gives rise to a characteristic ethyl pattern: a triplet for the terminal methyl (CH₃) group and a quartet for the adjacent methylene (CH₂) group. The benzylic methylene protons (Ar-CH₂-O) appear as a distinct singlet, shifted downfield due to the deshielding effects of the adjacent oxygen and aromatic ring. The four protons on the substituted benzene ring appear as a complex multiplet in the aromatic region, with the proton ortho to the electron-withdrawing nitro group being the most downfield.

¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom, including the ester carbonyl carbon, the benzylic methylene carbon, the two aliphatic carbons of the propionate group, and the six aromatic carbons.

2D NMR: Advanced techniques like COSY, HSQC, and HMBC are employed to confirm assignments.

COSY (Correlation Spectroscopy) confirms the scalar coupling between the methyl and methylene protons of the propionate group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the nitrobenzyl and propionate fragments. A key correlation is observed between the benzylic protons (-CH₂-) and the ester carbonyl carbon (C=O), unequivocally confirming the ester linkage at the benzylic position.

Table 2: Representative ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HAromatic H (ortho to NO₂)
~7.70-7.45m3HAromatic H (remaining)
~5.45s2HBenzylic CH₂ (Ar-CH₂-O)
~2.40q2HPropionate CH₂ (-O-CO-CH₂)
~1.15t3HPropionate CH₃ (-CH₂-CH₃)

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating this compound from starting materials, byproducts, or degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of reactions, such as its synthesis or photolysis. Due to the compound's strong UV-absorbing nitroaromatic chromophore, UV detection is highly sensitive and effective.

A typical method involves:

Mode: Reverse-phase HPLC (RP-HPLC).

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid modifier like trifluoroacetic acid.

Detection: A UV-Vis detector set at a wavelength of maximum absorbance for the nitroaromatic ring, typically around 254 nm or 265 nm.

In photochemical studies, HPLC is used to quantify the rate of disappearance of the parent compound upon UV irradiation and the concurrent appearance of photoproducts, allowing for the determination of quantum yields and reaction kinetics .

While this compound itself has a relatively high boiling point, making it less ideal for standard GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile products formed during its decomposition or photolysis.

Upon UV irradiation, this compound rearranges and cleaves to release propionic acid and form o-nitrosobenzaldehyde. Both of these products are significantly more volatile than the parent ester. GC-MS can effectively separate these components from the reaction mixture. The gas chromatograph separates them based on their boiling points and polarities, and the coupled mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern.

The molecular formula of this compound is C₁₀H₁₁NO₄, corresponding to a monoisotopic mass of 209.0688 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thereby validating the elemental composition.

Under electron ionization (EI-MS), the molecule undergoes predictable fragmentation. The most characteristic cleavage is the loss of the propionyloxy radical to form the highly stable o-nitrobenzyl cation, which is often the base peak in the spectrum .

Table 3: Key Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaComment
209[M]⁺•[C₁₀H₁₁NO₄]⁺•Molecular Ion
136[C₇H₆NO₂]⁺[C₇H₆NO₂]⁺o-Nitrobenzyl cation; often the base peak
106[C₇H₆O]⁺•[C₇H₆O]⁺•Loss of NO₂ from the benzyl (B1604629) fragment
57[C₃H₅O]⁺[CH₃CH₂CO]⁺Propionyl cation

Quantitative Determination of Photorelease Efficiency (e.g., Quantum Yield Measurements)

The quantitative evaluation of photorelease efficiency is fundamental to understanding and applying this compound and related photolabile compounds. This efficiency is most commonly expressed as the quantum yield of photorelease (or uncaging), denoted by the symbol Φ. The quantum yield is defined as the number of molecules of the released substrate (propionic acid) generated per photon absorbed by the photolabile precursor. A higher quantum yield signifies a more efficient conversion of light energy into chemical cleavage, which is a critical parameter for applications requiring rapid and effective release of a target molecule.

Research Findings on Photorelease Efficiency

Detailed studies on o-nitrobenzyl derivatives reveal that the quantum yield is not a fixed value but is influenced by several structural and environmental factors.

Influence of the Leaving Group: The nature of the molecule being released plays a significant role in the photorelease efficiency. Research on the related o-nitroveratryl platform demonstrated that quantum yields depend strongly on the nature of the leaving group. researchgate.netrsc.org This correlation is linked to the stabilization that the leaving group provides to the radical intermediate formed during the reaction. researchgate.netrsc.org Groups that better stabilize this radical tend to weaken the benzylic C-H bond, lowering the energy barrier for the initial hydrogen abstraction step and thus enhancing the quantum yield. researchgate.netrsc.org

Effect of Substituents: The quantum yield of photorelease can be precisely tuned by adding substituents to the o-nitrobenzyl core. For instance, adding a methyl group to the benzylic position (α-carbon) in an α-methyl-2-nitrobenzyl ester (MNBE) was found to increase the photolysis quantum yield by approximately five times compared to the unsubstituted 2-nitrobenzyl ester (NBE). mdpi.com Conversely, other substituents can have the opposite effect; an o-nitrobenzyl derivative containing an ether group in the 5′ position was reported to have a quantum yield on the lower end of the typical range for these compounds. nih.gov

Dependence on Excitation Wavelength: The efficiency of photorelease can also be dependent on the wavelength of the irradiating light. A study of various o-nitrobenzyl derivatives found that as the maximum absorption wavelength of the chromophore was shifted to longer wavelengths (red-shifted), the quantum yield of uncaging tended to decrease. nih.gov

While a specific quantum yield for the parent this compound is not prominently reported in comparative studies, the values for closely related o-nitrobenzyl esters provide a clear benchmark for its expected efficiency. The quantum yields for uncaging from o-nitrobenzyl protecting groups are often found to be in the range of 0.1% to 1% (Φ = 0.001–0.01). nih.gov However, some derivatives exhibit significantly higher efficiencies. For example, a heterobifunctional cross-linker based on an o-nitrobenzyl ester moiety was reported to have a quantum yield of 0.1. researchgate.net

The determination of the quantum yield typically involves irradiating a solution of the compound with a monochromatic light source (e.g., at 330 nm). nih.gov The progress of the photoreaction is often monitored using UV-vis spectroscopy, tracking the disappearance of the starting material's absorption band. nih.gov A clean conversion from the o-nitrobenzyl ester to the o-nitrosobenzaldehyde product is often indicated by a clear isosbestic point in the absorption spectra during photolysis. nih.gov To calculate the quantum yield, the rate of product formation or reactant consumption is measured relative to the photon flux, which is determined independently using a chemical actinometer, such as potassium ferrioxalate. nih.govnsf.gov

Data on Quantum Yields of Related o-Nitrobenzyl Esters

The following table summarizes reported quantum yield values for several o-nitrobenzyl derivatives, illustrating the typical efficiencies and the impact of structural modifications.

Compound/DerivativeQuantum Yield (Φ)Wavelength (λirr)NotesSource(s)
General o-Nitrobenzyl Derivatives0.001 - 0.01N/ATypical range for uncaging quantum yields. nih.gov
SCNE Cross-linker¹0.020 ± 0.005330 nmAn o-nitrobenzyl derivative with a 5'-ether group. nih.gov
Heterobifunctional Cross-linker²0.1>300 nmAn o-nitrobenzyl ester-based cross-linker. researchgate.net

¹ SCNE: A cross-linker with N-hydroxysuccinimidyl, disulfide, and o-nitrobenzyl ester groups. ² A heterobifunctional photocleavable cross-linker with N-hydroxysuccinimidyl and disulfide groups.

Challenges and Future Perspectives in O Nitrobenzyl Ester Research

Enhancing Photochemical Efficiency and Quantum Yields

A primary challenge in the use of o-nitrobenzyl esters is achieving high photochemical efficiency, which is directly related to the quantum yield (Φu) of the uncaging reaction. The quantum yield represents the fraction of absorbed photons that result in the desired photochemical cleavage. While some o-nitrobenzyl derivatives exhibit high quantum yields, many, especially those modified for red-shifted absorption, suffer from reduced efficiency. researchgate.netoup.com

Several factors influence the quantum yield, including the electronic nature of substituents on the aromatic ring and at the benzylic position. researchgate.netresearchgate.net For instance, introducing electron-donating groups to create a "push-pull" system can enhance two-photon absorption but may adversely affect the uncaging quantum yield. oup.comoup.com Research has shown that modulating the intramolecular charge-transfer (ICT) character is a key strategy to improve quantum efficiency. oup.com A systematic study of nitrobiphenyl scaffolds with various amino substituents revealed that controlling the balance between local n–π* excitation and charge-transfer excitation is critical for manipulating the quantum yield. oup.comoup.com

Future research will likely focus on computational modeling and systematic experimental studies to better understand the structure-property relationships governing quantum yield. The goal is to design new o-nitrobenzyl derivatives with inherently higher quantum efficiencies without compromising other desirable properties. Isotopic substitution has also been explored as a method to alter the quantum yield without changing the absorbance properties of the chromophore. researchgate.net

Table 1: Factors Influencing Quantum Yield of o-Nitrobenzyl Esters
FactorEffect on Quantum YieldExample/StrategyReference
Substituents on Aromatic RingElectron-donating groups can increase absorption but may decrease quantum yield.Amino substituents in a push-pull system. oup.comoup.com
Benzylic SubstituentsSubstituents at the α-position can increase the quantum yield.α-methyl substitution. mdpi.com
Intramolecular Charge Transfer (ICT)Modulating ICT character can enhance quantum efficiency.Controlling the balance between local n–π* and charge-transfer excitation. oup.com
Isotopic SubstitutionCan alter the quantum yield without affecting absorbance.Deuterium substitution at the benzylic center. researchgate.net

Red-Shifting Absorption Wavelength for Deeper Light Penetration

The parent o-nitrobenzyl system typically requires UV light (around 365 nm) for photodeprotection. acs.org This limits its application in biological systems, where UV light has low penetration depth and can cause cellular damage. acs.org A significant area of research is dedicated to red-shifting the absorption wavelength of o-nitrobenzyl derivatives to the visible or even near-infrared (NIR) region, which allows for deeper light penetration and reduced phototoxicity. researchgate.netoup.commdpi.comacs.org

Strategies to achieve this red-shift primarily involve chemical modifications to the chromophore. mdpi.com The most common approach is the introduction of electron-donating substituents, such as methoxy (B1213986) or amino groups, onto the aromatic ring. oup.comacs.org These substituents extend the π-conjugation of the system, leading to a bathochromic shift in the absorption maximum. oup.com For example, the addition of two methoxy groups can shift the absorption to allow photocleavage at wavelengths as long as 420 nm. acs.org However, a critical challenge is that red-shifting the absorption often leads to a decrease in the quantum yield of uncaging. researchgate.net

Another approach involves two-photon excitation (TPE), where the simultaneous absorption of two lower-energy photons (typically in the NIR region) excites the chromophore to the same state as one high-energy photon. acs.org This technique offers the benefits of deeper tissue penetration and high spatial resolution. acs.org Future efforts will continue to explore the design of novel o-nitrobenzyl analogs with significant red-shifted absorption and high two-photon absorption cross-sections, while simultaneously maintaining or improving the quantum yield. researchgate.netoup.com

Table 2: Strategies for Red-Shifting Absorption Wavelength
StrategyDescriptionAdvantageChallengeReference
Electron-Donating SubstituentsAddition of groups like methoxy or amino to the aromatic ring.Shifts absorption to longer wavelengths (visible light).Often results in a lower quantum yield. mdpi.comacs.org
Extended π-ConjugationIncreasing the conjugated system of the chromophore.Significant red-shift in absorption.Can lead to decreased solubility and quantum yield. researchgate.net
Two-Photon Excitation (TPE)Simultaneous absorption of two near-IR photons.Deeper tissue penetration and high spatial control.Requires high peak power lasers and chromophores with large TPE cross-sections. acs.org
Up-conversion Nanoparticles (UCNPs)Nanoparticles that convert near-IR light to UV light in situ.Allows for the use of NIR light for cleavage of standard o-nitrobenzyl groups.Biocompatibility and delivery of nanoparticles. acs.org

Minimizing Byproduct Formation and Mitigating Potential Secondary Reactions

The photolysis of o-nitrobenzyl esters is not always a clean process. The primary photoproducts are the released carboxylic acid and an o-nitrosobenzaldehyde. mdpi.comnih.gov The latter is a reactive species that can undergo secondary reactions, potentially leading to the formation of undesired byproducts. mdpi.comdntb.gov.ua One common secondary reaction is the dimerization of o-nitrosobenzaldehyde to form azobenzene (B91143) derivatives, which can sometimes lead to re-crosslinking in polymer networks. mdpi.combohrium.com

These byproducts and secondary reactions can be problematic, especially in biological applications where they may exhibit toxicity or interfere with the system under study. bohrium.com In materials science, these secondary reactions can affect the performance of photoresists and other light-responsive materials. bohrium.com

Future research needs to focus on designing o-nitrobenzyl systems that minimize the formation of reactive byproducts or developing strategies to scavenge them. This could involve modifying the structure of the o-nitrobenzyl group to favor alternative, more benign reaction pathways after photocleavage. Encapsulation of the phototrigger within a host molecule has been shown to retain the toxic nitroso byproduct, preventing its interaction with the surrounding environment. rsc.org Further investigation into the photochemical mechanism and the nature of transient intermediates will be crucial for developing cleaner and more efficient photolabile protecting groups. acs.org

Development of Novel o-Nitrobenzyl Analogs with Tailored Properties

The versatility of the o-nitrobenzyl platform allows for the development of a wide range of analogs with properties tailored for specific applications. mdpi.comsemanticscholar.orgnih.gov Modifications can be made to the aromatic ring, the benzylic position, and the leaving group to fine-tune the photochemical and physical properties of the molecule. researchgate.netmdpi.com For example, introducing substituents at the benzylic position can influence the rate of photolysis. nih.gov

Researchers have synthesized novel o-nitrobenzyl derivatives with improved efficiency for applications such as microarray synthesis. semanticscholar.orgnih.gov Other work has focused on creating analogs with enhanced water solubility for biological applications or with specific spectral properties for multiplexed experiments. nih.govnih.gov The synthesis of o-nitrobenzyl derivatives with different terminal functionalities has enabled their incorporation into various polymer networks. mdpi.comnih.gov

The future in this area lies in the rational design of new analogs based on a deeper understanding of structure-activity relationships. The development of high-throughput synthesis and screening methods could accelerate the discovery of novel o-nitrobenzyl derivatives with optimized properties for emerging applications in fields ranging from medicine to materials science. nih.gov

Integration with Advanced Smart Systems and Responsive Materials

o-Nitrobenzyl esters are increasingly being integrated into advanced smart systems and responsive materials, where their light-cleavable nature allows for precise spatial and temporal control over material properties. mdpi.comdntb.gov.uanih.gov They have been incorporated as crosslinkers in hydrogels, enabling the fabrication of materials that soften or degrade upon light exposure. acs.orgresearchgate.net This has applications in creating functionalizable microwells and in tissue engineering. bohrium.comacs.org

In polymer networks, o-nitrobenzyl esters have been used to create photoresists, surfaces with tunable wettability, and materials for 3D printing. mdpi.combohrium.com The ability to trigger changes in polymer properties on demand with light is a powerful tool for creating dynamic and functional materials. mdpi.comdntb.gov.ua For instance, they have been used in thin polymer films and functional coatings to alter properties such as adhesion, cohesion, and optical refraction upon UV irradiation. mdpi.com

A key challenge is ensuring efficient photocleavage within a solid matrix, as the reaction can be sterically hindered. mdpi.com Future work will focus on designing systems with improved cleavage efficiency in the solid state and integrating o-nitrobenzyl functionality into a wider range of materials, including nanoparticles, microcapsules, and self-assembled monolayers. mdpi.comacs.org The development of multi-responsive materials that combine the light-sensitivity of o-nitrobenzyl esters with other stimuli-responsive elements is also a promising area of research. bohrium.com

Expansion into New Interdisciplinary Research Frontiers

The unique properties of o-nitrobenzyl esters are driving their expansion into new and exciting interdisciplinary research frontiers. In DNA nanotechnology, o-nitrobenzyl-protected nucleic acids are used to create light-activatable DNA structures and machines. acs.orgnih.gov This allows for the phototriggered assembly and disassembly of DNA nanostructures and the controlled release of DNA-based drugs or diagnostic agents. nih.gov

In the field of systems chemistry, o-nitrobenzyl phototriggers are being used to control complex chemical reaction networks with light. In biomedical applications, they are being explored for the targeted delivery and release of therapeutic agents, including the development of photoactivated prodrugs. nih.govresearchgate.net The ability to release a drug at a specific time and location in the body offers the potential for more effective treatments with fewer side effects.

The future will see the application of o-nitrobenzyl chemistry in even more diverse fields. As our understanding of the fundamental photochemistry improves and our ability to synthesize tailored analogs grows, o-nitrobenzyl esters will continue to be a valuable tool for researchers at the interface of chemistry, biology, physics, and materials science.

Q & A

Q. What are the common laboratory methods for synthesizing o-nitrobenzyl propionate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of o-nitrobenzyl alcohol with propionyl chloride or anhydride under acid/base catalysis. For higher efficiency, Ramishvili et al. demonstrated the use of ultradispersed natural zeolite catalysts combined with microwave irradiation to reduce reaction time and improve yields (up to 92% under optimized conditions) . Reactive distillation, as described in process optimization studies for similar esters, can also enhance purity by continuously removing water or byproducts . Key parameters include temperature control (60–80°C) and stoichiometric excess of propionyl chloride (1.2–1.5 equivalents) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming ester linkage formation (e.g., propionate carbonyl at ~170 ppm in <sup>13</sup>C NMR) and nitro group positioning .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment (>97% as per reagent-grade standards) .
  • Melting Point : Reported mp = 146–148°C (decomposition may occur above 150°C) .

Q. What storage conditions are required to maintain this compound’s stability?

Store in airtight, light-resistant containers at 0–6°C to prevent photolytic cleavage of the nitrobenzyl ester bond, which is sensitive to UV irradiation . Avoid prolonged exposure to moisture, as hydrolysis can regenerate o-nitrobenzoic acid .

Advanced Research Questions

Q. How does the ortho-substitution of the nitro group influence the photolytic cleavage kinetics of this compound compared to para-substituted analogs?

The ortho-nitro group enhances steric hindrance, reducing photolytic cleavage efficiency compared to para-substituted derivatives. Studies on nitrobenzyl esters in nanoporous materials show that o-nitrobenzyl derivatives require longer UV exposure (e.g., 365 nm for 30–60 minutes) to achieve >80% cleavage, whereas para-substituted analogs cleave within 10–15 minutes under identical conditions . Quantum yield calculations and molecular dynamics simulations can further elucidate positional effects on reactivity .

Q. What experimental strategies can minimize side reactions (e.g., nitration or oxidation) during this compound synthesis?

  • Catalyst Selection : Use non-oxidizing acids (e.g., p-toluenesulfonic acid) instead of sulfuric acid to avoid unintended nitration .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the nitro group .
  • Low-Temperature Stepwise Addition : Gradually introduce propionyl chloride to the reaction mixture at 0–5°C to control exothermicity .

Q. How can this compound be applied in stimuli-responsive material design?

The UV-labile nitrobenzyl ester bond enables its use as a photocleavable linker in nanoporous polymers. For example, Danie et al. incorporated o-nitrobenzyl propionate into diblock copolymers to create membranes that release carboxylic acid functionalities upon UV exposure, useful for controlled drug delivery or nanolithography . Kinetic studies should correlate UV dosage with pore functionalization efficiency .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies often arise from variations in catalyst loading, solvent polarity, or irradiation methods. Systematic reproducibility studies, as outlined by David et al., recommend:

  • Standardizing reaction conditions (e.g., solvent = dry dichloromethane, catalyst = 5 wt% zeolite) .
  • Comparing yields using controlled kinetic experiments and HPLC quantification .
  • Reporting failure cases (e.g., catalyst deactivation at >100°C) to refine protocols .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing photolytic cleavage kinetics data?

  • Pseudo-First-Order Kinetics : Fit time-dependent cleavage data to the equation ln(C0/Ct)=kt\ln(C_0/C_t) = kt, where kk is the rate constant .
  • ANOVA : Compare cleavage efficiencies across multiple UV wavelengths or substrate concentrations .
  • Error Analysis : Include standard deviations from triplicate experiments to account for instrumental variability (e.g., ±5% for HPLC peak areas) .

Q. How can researchers design experiments to probe the metabolic fate of this compound in biological systems?

  • Isotopic Labeling : Use <sup>13</sup>C-propionate to track ester hydrolysis via LC-MS .
  • Enzyme Inhibition Assays : Test acyl-CoA synthetase (ACSS2) specificity using propionate and butyrate analogs; ACSS2 shows negligible activity toward propionate, suggesting alternative metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.